5-Bromo-6-chloropyrimidine-2,4-diol

Vue d'ensemble

Description

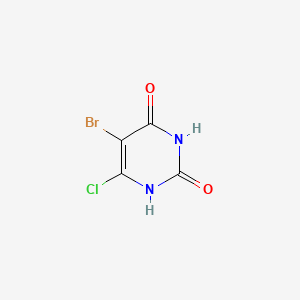

5-Bromo-6-chloropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of bromine and chlorine substituents at positions 5 and 6, respectively, and two keto groups at positions 2 and 4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloropyrimidine-2,4-diol typically involves the halogenation of pyrimidine-2,4(1H,3H)-dione. One common method is the bromination and chlorination of uracil derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloropyrimidine-2,4-diol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine diones with additional oxygen functionalities.

Applications De Recherche Scientifique

Synthesis of Derivatives

5-Bromo-6-chloropyrimidine-2,4-diol serves as a crucial precursor in the synthesis of various pyrimidine derivatives. For instance, it has been utilized to synthesize compounds with potential antimicrobial and anticancer activities. The synthesis typically involves multi-step reactions starting from simpler precursors, often yielding derivatives that exhibit enhanced biological properties.

Table 1: Synthetic Pathways and Yields

| Compound Name | Synthetic Methodology | Yield (%) |

|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Three-step synthesis from methyl 2-(4-bromophenyl) acetate | 52.8 |

| N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide | Derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine | Not specified |

| 5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy)-6-chloropyrimidine | Multi-step synthesis involving chlorination and coupling | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For example, compounds synthesized from this precursor have shown significant efficacy against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The antimicrobial activity is often assessed using broth dilution methods.

Anticancer Activity

The anticancer potential of 5-bromo-6-chloropyrimidine derivatives has also been widely studied. Compounds derived from this pyrimidine have been evaluated against several cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

In vitro studies have indicated that certain derivatives possess potent cytotoxic effects comparable to established chemotherapeutic agents like Dasatinib .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A series of 5-bromo-pyrimidine derivatives were synthesized and tested for their antimicrobial properties. Compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as lead compounds for the development of new antimicrobial agents .

Case Study 2: Anticancer Screening

In another study, various synthesized analogs were tested against multiple cancer cell lines using MTT assays to evaluate their cytotoxicity. The results indicated that several compounds derived from 5-bromo-6-chloropyrimidine showed promising anticancer activity, suggesting their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloropyrimidine-2,4-diol depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, leading to inhibition of enzymatic activities or disruption of cellular processes. The presence of halogen atoms can enhance its binding affinity to target molecules, making it a potent inhibitor in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-2,4(1H,3H)-pyrimidinedione: Lacks the chlorine substituent at position 6.

6-chloro-2,4(1H,3H)-pyrimidinedione: Lacks the bromine substituent at position 5.

5,6-dichloropyrimidine-2,4(1H,3H)-dione: Contains chlorine atoms at both positions 5 and 6.

Uniqueness

5-Bromo-6-chloropyrimidine-2,4-diol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these halogens can enhance its electrophilic properties, making it a versatile compound for various chemical transformations and applications.

Propriétés

IUPAC Name |

5-bromo-6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJCCPUFJLYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.